9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a furochromen core with various substituents
Properties
Molecular Formula |
C29H26O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
9-methyl-3-(4-pentylphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C29H26O3/c1-3-4-6-9-20-12-14-22(15-13-20)26-18-31-28-19(2)29-24(16-25(26)28)23(17-27(30)32-29)21-10-7-5-8-11-21/h5,7-8,10-18H,3-4,6,9H2,1-2H3 |
InChI Key |
VGBNOSAVEGWDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 9-methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen-7-one
- 9-methyl-5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one
- 5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
What sets 9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one apart from similar compounds is its unique combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
9-Methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H24O3 |
| Molecular Weight | 384.46 g/mol |
| IUPAC Name | 9-methyl-3-(4-pentylphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
| Canonical SMILES | CC1=CC(=O)OC2=C(C=C1)C(=CO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : Utilizing specific catalysts and solvents to achieve high yield and purity.
- Purification Techniques : Methods such as recrystallization and chromatography are employed to isolate the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The following table summarizes some key findings:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Telomerase Activity : The compound has shown significant inhibition of telomerase in cell lysates from MCF-7 cells, indicating a potential mechanism for its anticancer effects.
- G-Quadruplex Stabilization : It may bind to G-quadruplex structures in nucleic acids, disrupting cancer cell proliferation pathways.
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the antiproliferative effects of various derivatives including our compound on MDA-MB-231 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.33 to 0.82 µM, establishing a structure–activity relationship that favors modifications at specific positions on the chromene ring .
- Telomerase Inhibition in MCF-7 Cells : Another investigation assessed telomerase activity reduction in MCF-7 cells treated with the compound, revealing a dose-dependent response that supports its potential as an anticancer therapeutic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
